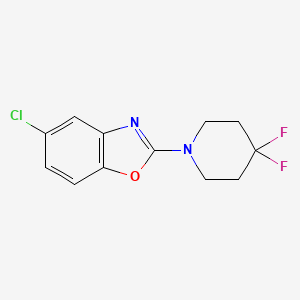

![molecular formula C20H24N6O B6460721 4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548983-49-7](/img/structure/B6460721.png)

4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile” is a complex organic molecule that contains several functional groups, including a morpholine ring, a pyrimidine ring, and a piperazine ring . These types of compounds are often used in medicinal chemistry due to their versatile properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The morpholine, pyrimidine, and piperazine rings each contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as alkylation, acylation, and various types of condensation reactions .科学研究应用

Parkinson’s Disease (PD) Research

PF-06447475: is a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2) , a protein genetically linked to PD through genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, leads to increased kinase activity. As such, LRRK2 inhibitors like PF-06447475 hold promise for PD treatment .

Brain Penetration and Selectivity

This compound exhibits excellent brain penetrance, making it suitable for central nervous system (CNS)-related studies. Researchers have optimized its kinome selectivity using surrogate crystallography, resulting in a highly selective LRRK2 inhibitor .

In Vivo Safety and Pharmacodynamics

PF-06447475: has undergone in vivo safety assessments and pharmacodynamic profiling. These studies provide valuable insights into its effects, potential side effects, and overall safety profile .

Anti-Tumor and Anti-Inflammatory Potential

Beyond PD, PF-06447475 may have broader applications. Its potent biological activities make it a candidate for anti-tumor and anti-inflammatory drug development. Further investigations are needed to explore these therapeutic avenues.

Kinase Inhibition Beyond LRRK2

While primarily developed as an LRRK2 inhibitor, researchers have explored whether PF-06447475 could target other kinases. Investigating its effects on related kinases may reveal additional therapeutic opportunities .

Structural Insights and Drug Design

The optimization process for PF-06447475 involved structural studies, including crystallography. These insights contribute to our understanding of kinase inhibition mechanisms and guide future drug design efforts .

作用机制

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.

Mode of Action

It’s known that the compound forms a molecular salt comprising morpholin-4-ium cations and benzenesulfonyl anions . The sulfonamide group is deprotonated, which is in contrast to other crystal structures containing the N-(pyrimidin-2-yl)benzenesulfonamide moiety, which are protonated . This could suggest a potential interaction with its targets.

Biochemical Pathways

Similar compounds have been found to affect the pi3k/akt signaling pathway , which plays a key role in cell survival and growth.

Pharmacokinetics

Similar compounds have been described as highly potent, selective, and brain penetrant , suggesting good bioavailability.

Result of Action

Similar compounds have been found to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting a broad spectrum of potential effects.

未来方向

属性

IUPAC Name |

4-[[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c21-15-17-1-3-18(4-2-17)16-24-7-9-26(10-8-24)20-22-6-5-19(23-20)25-11-13-27-14-12-25/h1-6H,7-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBNVZHZERQAGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NC=CC(=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline](/img/structure/B6460638.png)

![4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6460646.png)

![4-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6460654.png)

![4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460655.png)

![N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460662.png)

![N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460676.png)

![5-chloro-4,6-dimethyl-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6460678.png)

amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6460680.png)

![3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6460695.png)

![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6460713.png)

![4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6460718.png)

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B6460719.png)

![4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6460735.png)